5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)-
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Overview
Description
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- is a complex organic compound with the molecular formula C11H8ClNO2S This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Attachment of Phenylamino Group: The phenylamino group is attached through nucleophilic substitution reactions, typically involving aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Thiazoleacetic acid, 4-(4-bromophenyl)-2-(phenylamino)-: Similar structure but with a bromine atom instead of chlorine.
5-Thiazoleacetic acid, 4-(4-fluorophenyl)-2-(phenylamino)-: Similar structure but with a fluorine atom instead of chlorine.
5-Thiazoleacetic acid, 4-(4-methylphenyl)-2-(phenylamino)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
49779-95-5 |
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Molecular Formula |
C17H13ClN2O2S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[2-anilino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-8-6-11(7-9-12)16-14(10-15(21)22)23-17(20-16)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)(H,21,22) |
InChI Key |
WFGFPCQTDIRWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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